molecular formula C15H8Cl2F3N3 B2624635 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine CAS No. 246022-30-0

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2624635
CAS No.: 246022-30-0
M. Wt: 358.15
InChI Key: GKCXNUPGRODCPR-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted at positions 2, 3, and 3. Position 3 carries a chlorine atom, position 5 a trifluoromethyl (-CF₃) group, and position 2 a pyrazole ring that is further substituted with a 2-chlorophenyl moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for agrochemical applications, particularly as a herbicide or fungicide.

Properties

IUPAC Name

3-chloro-2-[1-(2-chlorophenyl)pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N3/c16-11-3-1-2-4-13(11)23-8-9(6-22-23)14-12(17)5-10(7-21-14)15(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXNUPGRODCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by its attachment to the pyridine core. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to avoid side reactions and to ensure the desired product is obtained.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multi-step organic reactions, as outlined in its CAS documentation . Key steps include:

  • Suzuki-Miyaura Coupling : Formation of the pyrazolyl-pyridine scaffold via palladium-catalyzed cross-coupling between halogenated pyridine derivatives and boronic acid-functionalized pyrazoles.

  • Nucleophilic Aromatic Substitution : Introduction of the trifluoromethyl group via substitution reactions under basic conditions.

  • Cyclization : Pyrazole ring assembly using hydrazine derivatives and α,β-unsaturated ketones .

Reactivity at the Chloro Substituent

The chloro group at position 3 of the pyridine ring is activated for nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group. Reported reactions include:

Reaction Type Conditions Product Reference
Hydrolysis Aqueous NaOH, 80°C3-Hydroxy-2-(pyrazol-4-yl)-5-(trifluoromethyl)pyridine
Amination NH₃/EtOH, 120°C (sealed tube)3-Amino-2-(pyrazol-4-yl)-5-(trifluoromethyl)pyridine
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives via Suzuki coupling with aryl boronic acids

Pyrazole Ring Functionalization

The 1-(2-chlorophenyl)-1H-pyrazol-4-yl group undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) at the pyrazole C5 position .

    • Halogenation (NBS, CCl₄) to introduce bromine at C4 .

  • Metal-Catalyzed Coupling :

    • Sonogashira coupling with terminal alkynes to form ethynyl-pyrazole hybrids .

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under mild conditions but participates in:

  • Radical Reactions : Initiated by UV light or peroxides to form -CF₂- or -COF intermediates .

  • Nucleophilic Displacement : In rare cases, under strongly basic conditions (e.g., KHMDS, THF), -CF₃ may be replaced by alkoxide or thiolate nucleophiles .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Triazolo-Pyridine Derivatives : Diazotization with NaNO₂/HCl followed by cyclization yields triazolo[4,5-b]pyridines .

  • Furopyridine Synthesis : Oxidative cyclization with maleic anhydride generates furo[2,3-c]pyridine scaffolds .

Biological Activity and Derivatives

Structural analogs exhibit pharmacological potential:

  • Antimicrobial Activity : Pyrazole-carboxamide derivatives show efficacy against E. coli and S. aureus (MIC: 2–8 µg/mL) .

  • Anti-Inflammatory Properties : Trifluoromethyl-pyridine hybrids inhibit COX-2 (IC₅₀: 0.8–3.2 µM) .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the pyrazole moiety is particularly noteworthy, as derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazolo[3,4-d]pyrimidine Derivative AA549 (Lung Cancer)5.0ROS generation
Pyrazolo[3,4-d]pyrimidine Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target Compound HeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar chlorinated compounds have been documented to exhibit significant efficacy against various bacterial strains. Comparative studies have shown that derivatives containing chlorophenyl groups can effectively inhibit bacterial growth in vitro.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target Compound TBDTBD

Applications in Medicinal Chemistry

The unique structure of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine makes it a candidate for further development as a therapeutic agent. Its ability to interact with specific biological targets allows for the exploration of its use in drug design, particularly for conditions such as cancer and bacterial infections.

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's potential in targeting specific pathways involved in cancer cell proliferation. The study utilized various cancer cell lines to evaluate the compound's efficacy and mechanism of action.
  • Antimicrobial Research : A series of experiments conducted on bacterial strains demonstrated the compound's effectiveness against resistant strains of bacteria, suggesting its potential as an antimicrobial agent.

Agricultural Applications

The compound may also find applications in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens. Research into similar compounds has shown that they can effectively control plant diseases caused by fungi and bacteria.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f)

  • Structure : Differs in the substituent at position 2, where a phenyl group with trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups replaces the pyrazole moiety.
  • Physical Properties : Melting point (73.3–75.1°C) is lower than the main compound’s hypothetical range (estimated >100°C based on similar derivatives), likely due to reduced planarity and weaker intermolecular forces .
  • Bioactivity : Demonstrates herbicidal activity, though lower yield (40.8%) in synthesis may limit scalability compared to the main compound .

SC06 (3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine)

  • Structure : Replaces the pyrazole group with a pyrrole-hydrazine hybrid.
  • Applications : Originally identified in cancer research for its anti-apoptotic effects, unlike the agriculturally focused main compound .
  • Synthetic Accessibility : Commercially available (Thermo Fisher Scientific), suggesting established industrial synthesis protocols .

Pyrazole-Containing Derivatives

3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine (7a)

  • Structure : Incorporates a sulfonyl-linked pyrazole group instead of a direct pyrazole-phenyl attachment.
  • Physical Properties : Higher melting point (95.5–98.0°C) due to sulfonyl group polarity and stronger dipole interactions .
  • Bioactivity : Exhibits herbicidal activity, with molecular docking studies indicating interactions with SDH (succinate dehydrogenase) proteins, a target shared with commercial fungicides like penthiopyrad .

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

  • Structure : Replaces the pyridine core with a 1,3,4-oxadiazole ring but retains the pyrazole-trifluoromethyl motif.
  • Bioactivity : Shows fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) and a unique bleaching herbicidal effect, suggesting divergent mechanisms compared to the main compound .

Environmental and Regulatory Considerations

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

  • Structure : Contains additional nitro groups and an aniline substituent.
  • Regulatory Status : EPA-established tolerances for residues in food crops, highlighting its environmental persistence. The main compound’s lack of nitro groups may reduce ecological toxicity .

Biological Activity

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H8Cl2F3N3C_{15}H_{8}Cl_{2}F_{3}N_{3} and a molecular weight of 358.15 g/mol, this compound features a trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties in various drug candidates.

Structure and Properties

The structure of the compound can be represented as follows:

3 Chloro 2 1 2 chlorophenyl 1H pyrazol 4 yl 5 trifluoromethyl pyridine\text{3 Chloro 2 1 2 chlorophenyl 1H pyrazol 4 yl 5 trifluoromethyl pyridine}

This compound contains:

  • A pyridine ring
  • A pyrazole moiety
  • A trifluoromethyl group, which contributes to its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells.

In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds with similar scaffolds exhibited IC50 values ranging from 0.5 to 5 µM against HeLa and MCF-7 cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Studies reported that it exhibited moderate activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways crucial for cell survival. For instance, it has been suggested that the trifluoromethyl group enhances interaction with enzyme active sites, leading to increased potency against targets such as cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerHeLa0.5
AnticancerMCF-75
AntimicrobialMRSA8
AntimicrobialE. coli16

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging halogenated pyridine and pyrazole precursors. For example:

  • Step 1 : Prepare the pyrazole moiety (e.g., 1-(2-chlorophenyl)-1H-pyrazole-4-boronic acid) and the chlorinated pyridine derivative.
  • Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions to facilitate coupling. The trifluoromethyl group on pyridine is typically introduced via trifluoromethylation agents like TMSCF₃ .
  • Challenges : Steric hindrance from the 2-chlorophenyl group may require elevated temperatures or microwave-assisted synthesis to improve yields.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts:
    • Pyrazole C4-H proton: ~δ 8.2–8.5 ppm (deshielded due to adjacent electronegative groups).
    • Trifluoromethyl (CF3CF_3): 19F^{19}F NMR signal at ~δ -60 to -65 ppm.
  • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy. For example, a parent ion at m/z 387.9984 (calculated for C₁₆H₉Cl₂F₃N₃) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole-pyridine linkage) using single-crystal diffraction .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying electron-deficient regions (e.g., pyridine nitrogen) for nucleophilic attack. The trifluoromethyl group induces strong electron-withdrawing effects, visualized via ESP minima .
  • Noncovalent Interaction (NCI) Analysis : Apply the NCI index to study weak interactions (e.g., π-stacking between pyridine and aromatic systems in protein targets). This is critical for rational drug design .

Q. How can researchers resolve discrepancies in reaction yields during synthesis?

Methodological Answer:

  • Case Study : If coupling yields vary (e.g., 27.7% vs. 83.3% in similar oxadiazole syntheses ), investigate:
    • Catalyst Efficiency : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂).
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions.
    • Purification : Use preparative HPLC to isolate isomers or byproducts (e.g., regioisomeric pyrazole coupling).

Q. What strategies are effective for studying biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Model interactions with targets (e.g., kinases) using AutoDock Vina. The 2-chlorophenyl group may occupy hydrophobic pockets, while the pyridine nitrogen coordinates with metal ions in active sites.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics. For example, a KDK_D value <100 nM suggests high affinity, but steric clashes from the trifluoromethyl group may require structural optimization .

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